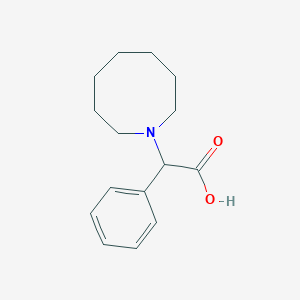

2-(Azocan-1-YL)-2-phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

2-(azocan-1-yl)-2-phenylacetic acid |

InChI |

InChI=1S/C15H21NO2/c17-15(18)14(13-9-5-4-6-10-13)16-11-7-2-1-3-8-12-16/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,17,18) |

InChI Key |

UGDIUHASCKYBBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Hypothetical Synthetic Route 1: Reductive Amination of a Phenylglyoxylic Acid Derivative

A common and efficient method for the synthesis of α-amino acids is the reductive amination of an α-keto acid. In the context of 2-(Azocan-1-YL)-2-phenylacetic acid, this would involve the reaction of a phenylglyoxylic acid derivative with azocane (B75157) in the presence of a reducing agent.

Proposed Synthesis:

Phenylglyoxylic acid (or its ester) is reacted with azocane to form an iminium intermediate, which is then reduced in situ to the final product.

Table 1: Hypothetical Reductive Amination Route and Potential Patent Claims

| Step | Transformation | Potential Patentable Elements | Strategies for Non-Infringing Alternatives |

| 1 | Formation of Iminium Intermediate | Specific solvent systems, temperature ranges, or catalysts used to promote imine formation. | Utilize alternative solvents or catalysts (e.g., different Lewis acids). Varying the temperature and reaction time could also fall outside of specific patented ranges. |

| 2 | Reduction | The choice of reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, catalytic hydrogenation with a specific catalyst like Pd/C). | Employ a different class of reducing agent (e.g., borane (B79455) complexes, or alternative hydrogenation catalysts like Raney Nickel). |

| 3 | Work-up and Isolation | Novel purification methods, such as specific crystallization conditions or chromatographic separations that result in a particularly pure form of the final product. | Develop a different purification protocol, for instance, using a different solvent for crystallization or a different chromatographic technique. |

A patent filed on this route would likely claim the specific combination of the starting materials, the reducing agent, and the reaction conditions. To avoid infringement, a competitor could explore alternative reducing agents. For example, if a patent specifies the use of sodium cyanoborohydride, a competing process could be developed using catalytic hydrogenation. Furthermore, the patent might claim a specific solvent or temperature range. A non-infringing route could be designed by operating outside these specified parameters, provided the yield and purity of the product remain acceptable.

Hypothetical Synthetic Route 2: Nucleophilic Substitution with Azocane

Another well-established method for forming C-N bonds is through nucleophilic substitution. This approach would involve the reaction of azocane (B75157) with a phenylacetic acid derivative bearing a suitable leaving group at the α-position.

Proposed Synthesis:

2-Bromo-2-phenylacetic acid (or its ester) is reacted with azocane. The nucleophilic nitrogen of the azocane displaces the bromide ion to form the desired product.

Table 2: Hypothetical Nucleophilic Substitution Route and Potential Patent Claims

| Step | Transformation | Potential Patentable Elements | Strategies for Non-Infringing Alternatives |

| 1 | Halogenation of Phenylacetic Acid | The specific halogenating agent used (e.g., N-Bromosuccinimide with a radical initiator) and the conditions for the reaction. | Use a different halogenating agent (e.g., bromine with a catalyst) or explore alternative leaving groups altogether, such as a sulfonate ester (e.g., tosylate or mesylate). |

| 2 | Nucleophilic Substitution | The base used to facilitate the reaction, the solvent system, and the temperature. | Employ a different base or solvent. For instance, if a patent claims the use of potassium carbonate in acetonitrile, a competitor could investigate using triethylamine (B128534) in dichloromethane. |

| 3 | Work-up and Isolation | Specific extraction and purification procedures. | Develop a distinct work-up protocol, potentially involving different pH adjustments or extraction solvents. |

A patent on this synthetic route might focus on the specific α-substituted phenylacetic acid derivative used. For instance, a claim could be directed to the use of 2-bromo-2-phenylacetic acid. A non-infringing approach could involve using a different leaving group, such as a tosylate or mesylate, which would be prepared from 2-hydroxy-2-phenylacetic acid (mandelic acid). Additionally, the conditions for the substitution reaction itself, such as the choice of solvent and base, could be a point of patentable novelty. A competitor could design a process using a different combination of these reagents.

Hypothetical Synthetic Route 3: the Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, a source of ammonia (B1221849) (in this case, a cyclic amine), and a cyanide source.

Proposed Synthesis:

Benzaldehyde (B42025) is reacted with azocane (B75157) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.

Table 3: Hypothetical Strecker Synthesis Route and Potential Patent Claims

| Step | Transformation | Potential Patentable Elements | Strategies for Non-Infringing Alternatives |

| 1 | Formation of α-Aminonitrile | The specific cyanide source, the solvent, and the conditions for the three-component reaction. | Use an alternative cyanide source (e.g., trimethylsilyl (B98337) cyanide). The reaction could also be performed in a biphasic system or with a phase-transfer catalyst to create a novel, patentable process. |

| 2 | Hydrolysis of Nitrile | The conditions for hydrolysis (e.g., strong acid or base, specific temperature and reaction time). | If a patent claims acidic hydrolysis, a competitor could develop a method using basic hydrolysis, or vice-versa. Enzymatic hydrolysis could also be an innovative, non-infringing alternative. |

| 3 | Work-up and Isolation | The method of isolating the final product from the hydrolysis mixture. | Design a different isolation procedure, for example, by using isoelectric precipitation at a specific pH not claimed in a potential patent. |

The novelty in a patent based on the Strecker synthesis for this specific compound could lie in the particular combination of reagents and conditions that provide a high yield and purity of the desired α-aminonitrile intermediate. A non-infringing route could be developed by modifying the cyanide source or the reaction conditions. For example, the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases could represent a novel and patentable improvement. The hydrolysis step also offers opportunities for differentiation. While traditional methods use strong acids or bases, the development of a milder, enzyme-catalyzed hydrolysis would likely be a non-infringing and patentable process.

The synthesis of 2-(Azocan-1-YL)-2-phenylacetic acid is not explicitly described in the current patent literature. This opens up opportunities for the development of novel and patentable synthetic routes. By analyzing plausible synthetic strategies such as reductive amination, nucleophilic substitution, and the Strecker synthesis, it is possible to anticipate potential patent claims and proactively design non-infringing alternatives. Key areas for innovation and differentiation lie in the choice of reagents (e.g., reducing agents, leaving groups, cyanide sources), reaction conditions (e.g., solvents, catalysts, temperature), and purification methods. A thorough understanding of these potential points of novelty is essential for any organization aiming to secure a strong intellectual property position for this compound.

Mechanistic Studies of Reactions Involving 2 Azocan 1 Yl 2 Phenylacetic Acid

Chemical Reactivity and Derivatization Mechanisms of 2-(Azocan-1-YL)-2-phenylacetic Acid

The chemical reactivity of this compound is governed by the interplay of its three primary functional components: the carboxylic acid group, the alpha-chiral center, and the tertiary amine of the azocane (B75157) ring. Mechanistic studies on this specific molecule are not extensively documented in publicly accessible literature; however, its reactivity can be reliably inferred from established principles of organic chemistry and studies on analogous compounds, such as other α-amino acids and N-substituted cyclic amines. The steric bulk of the azocane ring and the electronic properties of the phenyl group are significant factors influencing the mechanisms of its reactions.

Mechanisms of Esterification and Amidation

The carboxylic acid moiety of this compound is the primary site for derivatization through esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters typically proceeds via acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. chu-lab.orgucsb.edu The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the ester. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. nih.gov The significant steric hindrance posed by the bulky azocane group at the alpha-position may slow the rate of this reaction compared to less hindered carboxylic acids. nih.gov

A plausible mechanism for the Fischer-Speier esterification of this compound is as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A water molecule leaves, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is typically slow and requires high temperatures. A common method for amide bond formation under milder conditions involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearchgate.netmasterorganicchemistry.com

The mechanism with a carbodiimide (B86325) coupling agent involves the following steps:

Activation of the carboxylic acid: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of this activated intermediate.

Formation of the amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and a dicyclohexylurea byproduct. youtube.com

The steric bulk of the azocane ring can influence the rate of amidation, potentially requiring longer reaction times or more potent activating agents. nih.gov

| Reaction | Typical Reagents | Key Mechanistic Feature | Potential Influence of Azocane Ring |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protonation of the carbonyl group to enhance electrophilicity. | Steric hindrance may reduce the reaction rate. |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Activation of the carboxylic acid to form a reactive intermediate (e.g., O-acylisourea). | Steric hindrance can impede the approach of the amine nucleophile. |

Reactions Involving the Alpha-Chiral Center

The alpha-carbon of this compound is a chiral center and contains a single hydrogen atom. Reactions at this position are of interest for modifying the carbon skeleton and for stereochemical studies. The acidity of the alpha-proton is enhanced by the adjacent carbonyl group and the phenyl ring, allowing for the formation of an enolate under basic conditions. youtube.com

The formation of an enolate anion at the alpha-carbon is a key step in several reactions, including alkylation and condensation reactions. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically required to deprotonate the alpha-carbon of carboxylic acid derivatives like esters. youtube.com

Once formed, the enolate can act as a nucleophile and react with various electrophiles. For instance, alkylation of the enolate with an alkyl halide can introduce a new substituent at the alpha-position. It is important to note that if the alpha-chiral center is deprotonated to form a planar enolate, subsequent reaction with an electrophile can lead to racemization if the original compound was enantiomerically pure. masterorganicchemistry.com

The general mechanism for the alkylation of the alpha-carbon (typically after conversion to an ester to prevent interference from the acidic carboxylic proton) is:

Enolate formation: A strong base removes the alpha-proton to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate attacks an electrophile, such as an alkyl halide, in an S(_N)2 reaction.

The presence of the bulky azocane ring could sterically hinder the approach of both the base for deprotonation and the incoming electrophile, potentially affecting the reaction's feasibility and stereochemical outcome.

Reactivity of the Azocane Nitrogen

The nitrogen atom in the azocane ring of this compound is a tertiary amine. Its reactivity is characterized by its basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom.

Basicity and Salt Formation: As a tertiary amine, the azocane nitrogen is basic and will readily react with acids to form ammonium (B1175870) salts. In the context of the parent molecule, which is a carboxylic acid, an intramolecular acid-base reaction can occur to form a zwitterion, although the equilibrium position will depend on the solvent and pH. In the presence of a strong external acid, the nitrogen will be protonated to form a quaternary ammonium salt.

Nucleophilicity and Alkylation: The azocane nitrogen is also nucleophilic and can participate in reactions with electrophiles. For example, it can be alkylated by reacting with an alkyl halide to form a quaternary ammonium salt. This is a standard S(_N)2 reaction where the nitrogen atom acts as the nucleophile. The rate of this reaction can be influenced by the steric accessibility of the nitrogen's lone pair, which in the case of the azocane ring, is generally available.

Synthesis and Academic Exploration of 2 Azocan 1 Yl 2 Phenylacetic Acid Analogues and Derivatives

Structural Modifications on the Azocane (B75157) Ring

The saturated eight-membered azocane ring is a key feature of the title compound, contributing to its conformational flexibility and lipophilicity. Modifications to this ring are a primary strategy for creating structural analogues with varied properties.

Ring Size Variations (e.g., Azepane, Azacyclononane Analogues)

Altering the size of the nitrogen-containing heterocyclic ring directly impacts the compound's steric profile and conformational freedom. Research has explored the synthesis of analogues with both smaller and larger rings compared to the eight-membered azocane.

For instance, analogues incorporating a seven-membered azepane ring have been synthesized. Moving to a smaller six-membered ring, derivatives containing a piperidine (B6355638) scaffold, such as 2-(2-(piperidin-4-yl)phenyl)acetic acid, have also been studied. sigmaaldrich.com These variations demonstrate that the core structure can accommodate different ring sizes, which would be expected to alter the orientation of the phenylacetic acid group relative to the heterocyclic amine.

Table 1: Comparison of Ring Size Variations

| Compound Name | Heterocyclic Ring System | Ring Size |

|---|---|---|

| 2-(Azocan-1-YL)-2-phenylacetic acid | Azocane | 8-membered |

| 2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid | Azepane | 7-membered |

| 2-(2-(Piperidin-4-yl)phenyl)acetic acid | Piperidine | 6-membered |

Substitutions on the Azocane Ring

Introducing substituents directly onto the azocane ring is another key modification strategy. These substitutions can alter the molecule's polarity, solubility, and potential for intermolecular interactions. An example of this is the placement of a chloro group on an analogue's azepane ring, creating 2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid. Such modifications can introduce specific electronic effects or provide new synthetic handles for further functionalization. The addition of a hydroxyl group, for example, would be expected to increase hydrophilicity.

Heteroatom Replacements within the Azocane Framework

A more profound structural modification involves replacing one or more carbon atoms of the azocane ring with other heteroatoms. This fundamentally changes the ring's chemical nature. An example is the synthesis of 2-(2-oxo-1,3-diazinan-1-yl)-2-phenylacetic acid. nih.gov In this derivative, the azocane ring is replaced by a six-membered 1,3-diazinan-2-one ring. This introduces a second nitrogen atom and a carbonyl group into the heterocyclic framework, creating an internal urea (B33335) moiety. This change significantly alters the ring's electronic properties and hydrogen bonding capabilities compared to the parent azocane structure.

Substitutions on the Phenyl Ring

The phenyl group of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These substituents can be used to probe the electronic and steric requirements of molecular interactions.

Electronic Effects of Substituents (e.g., Electron-Donating/Withdrawing Groups)

The electronic nature of substituents on the phenyl ring can significantly influence the properties of the entire molecule. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density distribution across the aromatic ring and can affect the acidity of the carboxylic acid group.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or fluoro (-F) decrease the electron density of the phenyl ring. Studies on related phenylacetic acid derivatives have shown that EWGs can lead to diverse charge distributions on the carboxyl groups. nih.govresearchgate.net Theoretical studies on other heterocyclic systems demonstrate that strong EWGs like -NO₂ can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key factor in tuning optoelectronic properties. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the phenyl ring. In studies of complex formation, the electron-donating effect of substituents on carboxylic acid ligands was found to enhance certain magnetic interactions. researchgate.net

Table 2: Electronic Effects of Phenyl Ring Substituents

| Substituent Example | Classification | General Electronic Effect |

|---|---|---|

| -NO₂ (Nitro) | Electron-Withdrawing | Decreases electron density on the phenyl ring; lowers HOMO/LUMO energy levels. mdpi.com |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Pulls electron density from the ring via induction. mdpi.com |

| -F (Fluoro) | Electron-Withdrawing (Inductive) | Alters charge distribution on associated functional groups. nih.govresearchgate.net |

| -CH₃ (Methyl) | Electron-Donating | Increases electron density on the phenyl ring. mdpi.com |

| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density through resonance. mdpi.com |

Steric Effects of Substituents

The size and position of substituents on the phenyl ring introduce steric effects that can influence the molecule's conformation and reactivity. The bulky azocane ring itself provides significant steric hindrance, which can moderate the reactivity of the attached phenyl ring, potentially directing new substituents to less hindered positions like the meta and para positions.

Regioselective Synthesis of Substituted Phenyl Analogues

The synthesis of analogues of this compound with substituents on the phenyl ring requires precise control of regioselectivity. Various modern synthetic strategies can be employed to achieve this, primarily by introducing substituents onto the phenylacetic acid precursor before the introduction of the azocane ring.

One of the most powerful techniques for creating substituted phenylacetic acids is the Palladium-catalyzed cross-coupling reaction , such as the Suzuki coupling. inventivapharma.com This method involves the reaction of a bromo-phenylacetic acid ester with a suitable boronic acid in the presence of a palladium catalyst and a base. inventivapharma.com The position of the bromo substituent on the phenylacetic acid ester dictates the regioselectivity of the resulting substituted analogue. For instance, using ethyl 2-bromo-4-chlorophenylacetate (B13655034) would lead to a 4-chloro-substituted phenyl ring, which can then be reacted with azocane.

Another approach is the Friedel-Crafts acylation , which can introduce an acyl group at a specific position on the phenyl ring of a protected phenylacetic acid derivative. Subsequent modification of this acyl group can lead to a variety of substituents.

The Strecker synthesis offers a convergent approach where a substituted benzaldehyde (B42025) is reacted with ammonia (B1221849) and cyanide, followed by hydrolysis to yield the α-amino acid with the desired substitution pattern on the phenyl ring. libretexts.orgyoutube.comyoutube.com The final step would involve the N-alkylation with a suitable precursor to form the azocane ring.

These methods allow for the preparation of a diverse library of substituted phenyl analogues, which are crucial for structure-activity relationship (SAR) studies.

Table 1: Regioselective Synthetic Methods for Substituted Phenyl Analogues

| Method | Description | Key Reagents |

| Suzuki Coupling | Palladium-catalyzed reaction between a bromo-phenylacetic acid derivative and a boronic acid. inventivapharma.com | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), boronic acid. inventivapharma.com |

| Friedel-Crafts Acylation | Introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃). |

| Strecker Synthesis | A three-component reaction involving a substituted benzaldehyde, ammonia, and cyanide, followed by hydrolysis. libretexts.orgyoutube.comyoutube.com | Substituted benzaldehyde, NH₃, KCN, acid/base for hydrolysis. libretexts.orgyoutube.com |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for further derivatization, enabling the synthesis of a wide range of compounds with potentially altered physicochemical and biological properties.

Ester and Amide Derivatives

Esterification of the carboxylic acid can be readily achieved through methods like Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.orgpearson.com For more sensitive substrates, milder conditions using coupling agents can be employed. A common method for the esterification of N-protected α-amino acids involves the use of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org Another approach involves the use of a monoalkyl hydrosulfate, prepared in situ from chlorosulfonic acid and an alcohol, to facilitate the esterification. google.com

Amidation to form amide derivatives is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. The use of coupling agents like DCC is a widely adopted method for amide bond formation. orgoreview.comkhanacademy.orgyoutube.comwikipedia.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the corresponding amide. orgoreview.comwikipedia.org This method is extensively used in peptide synthesis and can be applied to generate a diverse library of amide derivatives of this compound. orgoreview.comwikipedia.org

Table 2: Synthesis of Ester and Amide Derivatives

| Derivative | Synthetic Method | Key Reagents |

| Esters | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄). pearson.com |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP. acs.org | |

| Hydrosulfate Method | Alcohol, Chlorosulfonic acid. google.com | |

| Amides | DCC Coupling | Amine, DCC. orgoreview.comkhanacademy.orgyoutube.comwikipedia.org |

Salt Formation and Co-Crystal Studies

The presence of both a basic amino group (the azocane nitrogen) and an acidic carboxylic acid group makes this compound an ideal candidate for forming intramolecular salts (zwitterions) as well as salts with external acids or bases.

Salt formation can significantly impact the physicochemical properties of a compound, such as solubility and stability. Treatment of the free acid with a suitable inorganic or organic base will yield the corresponding carboxylate salt. Conversely, reaction with an acid will form a salt with the azocane nitrogen.

Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonding. nih.gov The formation of a salt versus a co-crystal is generally predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. A ΔpKa greater than 3 typically favors salt formation, while a ΔpKa between 0 and 3 suggests co-crystal formation is more likely. nih.gov Co-crystallization of this compound with various co-formers (e.g., other carboxylic acids, amides) can lead to new solid forms with modified properties. nih.govnih.govacs.org Techniques such as solvent evaporation, cooling crystallization, and solid-state grinding are commonly used for co-crystal screening. nih.gov

Reductions to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to the corresponding primary alcohol or aldehyde, providing access to another class of derivatives.

The reduction to the corresponding 2-(azocan-1-yl)-2-phenylethanol can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to alcohols. stackexchange.comjocpr.com However, due to its high reactivity, protecting the amino group may be necessary. A milder and often more selective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂) or by first converting the carboxylic acid to a more reactive species like a mixed anhydride with ethyl chloroformate, followed by reduction with NaBH₄. stackexchange.comcore.ac.uk

The synthesis of the corresponding 2-(azocan-1-yl)-2-phenylacetaldehyde is more challenging as aldehydes are prone to further reduction. A common strategy involves the partial reduction of a carboxylic acid derivative. For instance, the carboxylic acid can first be converted to its ester or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.govjst.go.jpacs.org The use of N-protected amino acids is often required to prevent side reactions. core.ac.ukjst.go.jp

Stereochemical Investigations of Analogues

The chiral center at the α-carbon of this compound is a key feature, and the synthesis and study of its stereisomers are of significant interest.

Diastereomeric and Enantiomeric Series Synthesis

The synthesis of specific diastereomers and enantiomers requires stereocontrolled synthetic methods.

Diastereoselective synthesis can be achieved by introducing a second chiral center into the molecule or by using a chiral auxiliary. For example, the alkylation of a chiral glycine (B1666218) enolate derivative can proceed with high diastereoselectivity, allowing for the controlled synthesis of α,α-disubstituted amino acids. nih.govacs.org Michael addition reactions using chiral Ni(II) complexes of dehydroamino acids have also been shown to produce β-substituted α-amino acids with high diastereomeric excess. tandfonline.com

Enantioselective synthesis aims to produce a single enantiomer. This can be accomplished through several strategies:

Asymmetric transformations: Using a chiral catalyst or reagent to favor the formation of one enantiomer. For example, enantioselective conjugate addition of α-nitroacetates to vinyl selenones catalyzed by Cinchona alkaloids has been developed for the synthesis of quaternary α-amino acids. nih.gov

Resolution of racemates: Separating a racemic mixture into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization. rsc.org Enzymatic resolution, using lipases for the enantioselective hydrolysis of esters, is another powerful technique. nih.gov

Chiral pool synthesis: Starting from a readily available enantiomerically pure starting material, such as a natural amino acid, and chemically transforming it into the desired product while retaining the stereochemistry.

These methods provide access to enantiomerically pure or enriched analogues of this compound, which are essential for investigating the stereochemical requirements for biological activity.

Impact of Stereochemistry on Molecular Conformation and Interactions

The stereochemistry of this compound and its analogues is a critical determinant of their three-dimensional structure and, consequently, their molecular interactions. The presence of a chiral center at the alpha-carbon (C2) of the phenylacetic acid moiety, the conformational flexibility of the eight-membered azocane ring, and the potential for atropisomerism in certain derivatives all contribute to a complex stereochemical landscape. This section explores the profound impact of these stereochemical features on the molecular conformation and non-covalent interactions of this class of compounds.

The azocane ring itself is a large and flexible heterocycle, capable of adopting multiple low-energy conformations, such as boat-chair, crown, and twisted boat-chair forms. The substitution at the nitrogen atom with the bulky 2-phenylacetic acid group is expected to influence the conformational equilibrium of the azocane ring. The specific stereoisomer at C2 will likely favor certain ring conformations to minimize steric hindrance between the phenyl group, the carboxylic acid, and the protons of the azocane ring. X-ray crystallographic studies on other azocane-containing compounds have been instrumental in determining their solid-state conformations, providing valuable insights into the preferred spatial arrangements of these large rings. researchgate.net

Furthermore, the interplay between the stereocenter and the flexible ring system can lead to distinct patterns of non-covalent interactions. For example, the orientation of the phenyl group can influence its ability to participate in π-π stacking or cation-π interactions. Similarly, the spatial positioning of the carboxylic acid group will determine its accessibility for hydrogen bonding with acceptor groups on interacting biomolecules or other molecules in a crystal lattice.

In diastereomeric derivatives, where an additional chiral center is present, the combination of stereochemistries can lead to significantly different molecular conformations and physicochemical properties. The analysis of diastereomeric esters and amides of 2-(1-naphthyl)-2-phenylacetic acid revealed that the phenyl ring's orientation, dictated by the stereochemistry, was responsible for shielding effects observed in NMR spectra. nih.gov A similar phenomenon would be expected for diastereomers of this compound derivatives, providing a powerful tool for stereochemical assignment and conformational analysis.

The following table illustrates the type of data that can be used to assess the impact of stereochemistry on molecular conformation, based on findings from analogous compounds.

| Derivative Type | Stereochemical Feature | Observed Effect on Conformation/Interaction | Analytical Technique |

| Diastereomeric Amides | (R)- and (S)-configurations at C2 | Differential shielding of amide protons in NMR, indicating distinct spatial arrangements of the phenyl group relative to the amide substituent. | ¹H NMR Spectroscopy |

| Enantiomeric Pairs | (R)- vs. (S)-enantiomer | Different elution times on a chiral stationary phase, reflecting differential diastereomeric interactions with the chiral selector. | Chiral HPLC |

| Crystalline Solid | Specific polymorph | Defined bond angles and torsion angles, revealing a preferred low-energy conformation in the solid state. | Single-Crystal X-ray Diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.